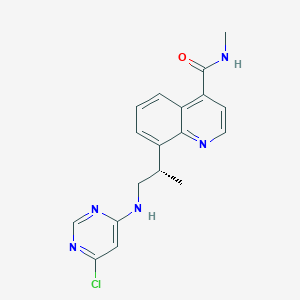
(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials may include quinoline derivatives and chloropyrimidine compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using large-scale reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil, used in cancer treatment.
Uniqueness
(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide is unique due to its specific structural features, such as the combination of quinoline and chloropyrimidine moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H18ClN5O |
|---|---|
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
8-[(2S)-1-[(6-chloropyrimidin-4-yl)amino]propan-2-yl]-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c1-11(9-22-16-8-15(19)23-10-24-16)12-4-3-5-13-14(18(25)20-2)6-7-21-17(12)13/h3-8,10-11H,9H2,1-2H3,(H,20,25)(H,22,23,24)/t11-/m1/s1 |
Clé InChI |
DPFKDDNWHOCMHM-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](CNC1=CC(=NC=N1)Cl)C2=CC=CC3=C(C=CN=C32)C(=O)NC |
SMILES canonique |
CC(CNC1=CC(=NC=N1)Cl)C2=CC=CC3=C(C=CN=C32)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



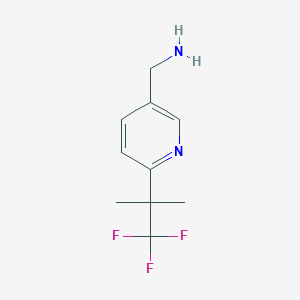
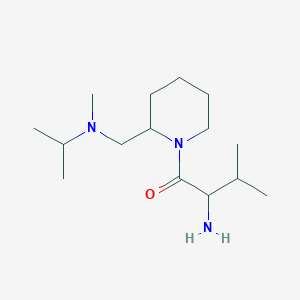
![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
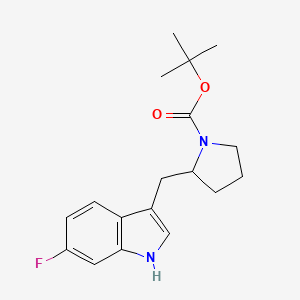
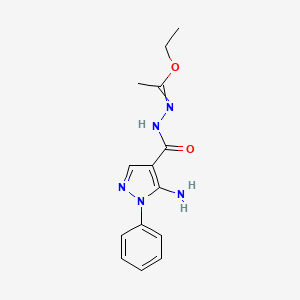
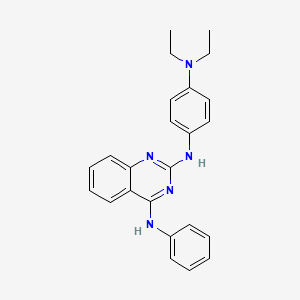
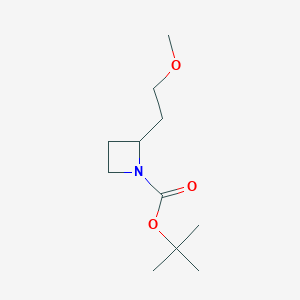
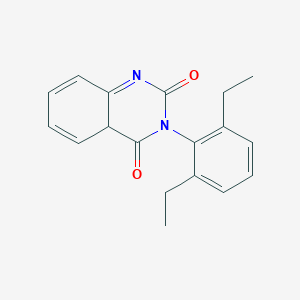
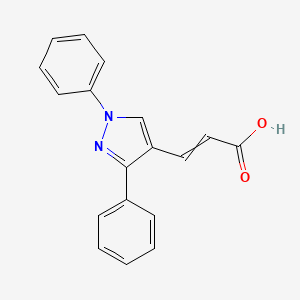
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)

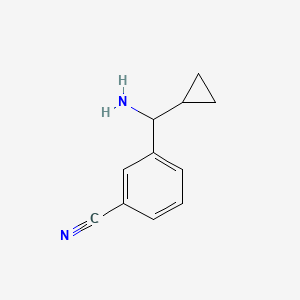
![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)
